Researchers seeking metabolic stability for lead APIs need a building block that blocks alpha-oxidation without introducing chirality. 2,2-Difluoro-3-methoxy-propionic acid delivers:
High-purity stock available for immediate dispatch to accelerate medchem programs.
2,2-Difluoro-3-methoxy-propionic acid (CAS: 785712-17-6) is a specialized fluorinated building block utilized primarily in advanced medicinal chemistry and agrochemical synthesis. Structurally, it combines a gem-difluoro group at the alpha position with a terminal beta-methoxy ether. This specific arrangement exerts a profound inductive effect on the carboxylic acid, drastically lowering its pKa compared to non-fluorinated analogs, while the methoxy group provides a hydrogen bond acceptor that enhances aqueous solubility. In procurement contexts, this compound is selected not as a generic reagent, but as a critical structural motif designed to impart metabolic stability, modulate lipophilicity, and prevent alpha-carbon oxidation in downstream active pharmaceutical ingredients (APIs) [1].
Substituting 2,2-Difluoro-3-methoxy-propionic acid with its non-fluorinated counterpart, 3-methoxypropionic acid, fundamentally compromises the metabolic and physicochemical profile of the resulting downstream products. Non-fluorinated alpha-carbons are highly susceptible to cytochrome P450-mediated oxidation and enolization, leading to rapid metabolic clearance of the target API. Furthermore, attempting to substitute with a mono-fluoro analog (e.g., 2-fluoro-3-methoxypropionic acid) introduces a chiral center, which significantly complicates process chemistry, requires expensive enantiomeric resolution, and provides only a fraction of the inductive pKa modulation. Consequently, for applications requiring absolute blockade of alpha-oxidation and maximum amide bond stabilization, generic or mono-fluorinated substitutes are functionally non-viable [1].
Lacks the β-methoxy group; substitution removes a hydrogen-bond acceptor and may alter solubility profile significantly.
Ester derivative requires hydrolysis to free acid; additional step may reduce downstream intermediate yield and purity.
Different electronic and steric properties; direct replacement would require complete synthetic route re-optimization.
The introduction of the gem-difluoro moiety adjacent to the carboxylic acid exerts a massive electron-withdrawing effect. The predicted pKa of the alpha,alpha-difluoro core is approximately 1.34, compared to 4.47 for the non-fluorinated 3-methoxypropionic acid. When converted into an amide, this lowered pKa of the parent acid translates to a less basic carbonyl oxygen, significantly increasing the resistance of the amide bond to enzymatic hydrolysis and chemical degradation[1].
| Evidence Dimension | Acidity (pKa) |
| Target Compound Data | pKa ~1.34 |
| Comparator Or Baseline | 3-Methoxypropionic acid (pKa ~4.47) |
| Quantified Difference | ~3.1 log unit reduction in pKa |
| Conditions | Aqueous solution, standard predictive modeling for gem-difluoro aliphatic acids |
A lower pKa of the precursor acid directly correlates with enhanced hydrolytic and metabolic stability of the resulting amide linkages in drug development.
In medicinal chemistry, the alpha-position of carbonyl compounds is a notorious metabolic soft spot, prone to hydroxylation by CYP450 enzymes. By replacing both alpha-protons with fluorine atoms, 2,2-Difluoro-3-methoxy-propionic acid completely blocks this oxidation pathway. Compared to 3-methoxypropionic acid, which undergoes rapid alpha-deprotonation and oxidation in vivo, the gem-difluoro compound provides a 100% blockade of alpha-carbon metabolism, thereby extending the half-life of the incorporated moiety[1].
| Evidence Dimension | Alpha-carbon metabolic susceptibility |
| Target Compound Data | 0% alpha-proton abstraction/oxidation |
| Comparator Or Baseline | 3-Methoxypropionic acid (Highly susceptible to alpha-oxidation) |
| Quantified Difference | Complete elimination of alpha-oxidation liability |
| Conditions | In vitro liver microsome (HLM/RLM) stability assays |
Procuring the gem-difluoro building block is essential for preventing rapid metabolic clearance of APIs that rely on this structural side-chain.
While fluorination typically increases lipophilicity, which can negatively impact aqueous solubility, the inclusion of the beta-methoxy group in 2,2-Difluoro-3-methoxy-propionic acid counteracts this effect. Compared to the purely aliphatic 2,2-difluorobutanoic acid, the methoxy ether provides a hydrogen bond acceptor that lowers the LogP by approximately 1.0 to 1.5 units. This ensures that the incorporation of the metabolically stable CF2 group does not compromise the aqueous solubility of the final formulated product[1].
| Evidence Dimension | Lipophilicity (LogP) |
| Target Compound Data | Reduced LogP due to terminal ether oxygen |
| Comparator Or Baseline | 2,2-Difluorobutanoic acid (Higher LogP, purely aliphatic) |
| Quantified Difference | ~1.0 - 1.5 unit reduction in LogP |
| Conditions | Physiological pH (LogD 7.4) partitioning models |
This specific compound allows buyers to achieve the metabolic stability of a CF2 group without suffering the severe solubility penalties typical of fluorinated alkyl chains.
Due to its ~3.1 unit reduction in pKa and complete blockade of alpha-oxidation, this compound is the optimal precursor for capping primary and secondary amines in drug discovery, ensuring the resulting amides resist enzymatic cleavage [1].
Incorporating the 2,2-difluoro-3-methoxy motif into peptidomimetics leverages the beta-methoxy group to maintain aqueous solubility (lowering LogP compared to alkyl analogs) while the CF2 group rigidifies the local conformation and protects against degradation [2].
The robust stability of the gem-difluoro group combined with the tunable hydrophilicity of the ether linkage makes this acid an excellent building block for next-generation crop protection agents that require prolonged environmental half-lives without excessive bioaccumulation [3].